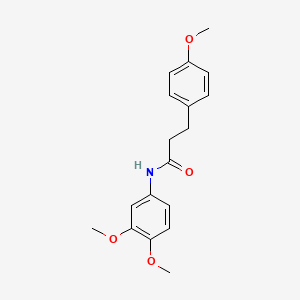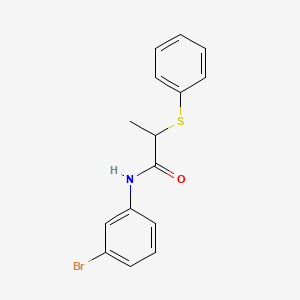![molecular formula C19H25N5OS B5189802 4-methyl-6-(1-piperidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5189802.png)
4-methyl-6-(1-piperidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-6-(1-piperidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as THPP, has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
科学研究应用
4-methyl-6-(1-piperidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and biochemistry. This compound has been found to be a potent and selective antagonist of the alpha7 nicotinic acetylcholine receptor, which plays a key role in cognitive function and memory. This makes this compound a valuable tool for studying the role of this receptor in various physiological and pathological processes.
作用机制
4-methyl-6-(1-piperidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine acts as a competitive antagonist of the alpha7 nicotinic acetylcholine receptor, binding to the receptor and preventing the binding of acetylcholine. This results in a decrease in the activity of the receptor and a corresponding decrease in downstream signaling pathways. This compound has been found to have a high affinity for the alpha7 receptor, making it a potent and selective antagonist.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. Studies have shown that this compound can improve cognitive function and memory in animal models, suggesting that it may have potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease. This compound has also been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
实验室实验的优点和局限性
4-methyl-6-(1-piperidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine has several advantages as a research tool. It is a potent and selective antagonist of the alpha7 nicotinic acetylcholine receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes. This compound has also been found to have low toxicity and good pharmacokinetic properties, making it a safe and effective research tool.
However, there are also limitations to the use of this compound in lab experiments. This compound is a relatively new compound, and its long-term effects and potential side effects are not yet fully understood. In addition, this compound is a highly specific antagonist of the alpha7 receptor, and its effects may not be generalizable to other nicotinic acetylcholine receptors.
未来方向
There are several future directions for research on 4-methyl-6-(1-piperidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine. One area of interest is the potential therapeutic applications of this compound in the treatment of cognitive disorders such as Alzheimer's disease. Further research is needed to fully understand the mechanisms underlying the cognitive-enhancing effects of this compound and to determine its safety and efficacy as a therapeutic agent.
Another area of interest is the role of the alpha7 nicotinic acetylcholine receptor in inflammation and immune function. This compound has been found to have anti-inflammatory effects, and further research is needed to fully understand the mechanisms underlying these effects and to determine the potential therapeutic applications of this compound in the treatment of inflammatory diseases.
In conclusion, this compound is a valuable research tool that has potential applications in a variety of scientific research fields. Its selective antagonism of the alpha7 nicotinic acetylcholine receptor makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. Further research is needed to fully understand the potential therapeutic applications of this compound and to determine its long-term effects and safety.
合成方法
The synthesis of 4-methyl-6-(1-piperidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine involves the reaction of 2-aminopyrimidine with 4-(2-thienylcarbonyl)-1-piperazinecarboxylic acid in the presence of a coupling agent such as DCC or EDC. The resulting intermediate is then reacted with 1-piperidinylmethylamine to yield this compound. The synthesis of this compound has been optimized and improved over the years, resulting in high yields and purity.
属性
IUPAC Name |
[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5OS/c1-15-14-17(22-7-3-2-4-8-22)21-19(20-15)24-11-9-23(10-12-24)18(25)16-6-5-13-26-16/h5-6,13-14H,2-4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRAPEJZXUAYML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CS3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B5189726.png)
![ethyl 4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5189736.png)
![N-({[3,5-bis(trifluoromethyl)phenyl]amino}carbonothioyl)-2-methoxy-3-methylbenzamide](/img/structure/B5189740.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-chlorophenyl)butanamide](/img/structure/B5189745.png)

![5-[10-bromo-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenol](/img/structure/B5189767.png)
![3-{[(2-methoxyphenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5189775.png)
![5-[2-(benzyloxy)benzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5189779.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isobutyl(methyl)amine](/img/structure/B5189785.png)
![(1-benzothien-2-ylmethyl){[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B5189792.png)
![ethyl (2,2,2-trifluoro-1-(trifluoromethyl)-1-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)carbamate](/img/structure/B5189796.png)
![benzyl 2-{[(4-bromo-2-methylphenyl)amino]carbonyl}-4-hydroxy-1-pyrrolidinecarboxylate](/img/structure/B5189801.png)
![1-bromo-2-[4-(2-methoxy-4-methylphenoxy)butoxy]-4,5-dimethylbenzene](/img/structure/B5189809.png)
